Bis(2-nitrophenyl)sulfone

説明

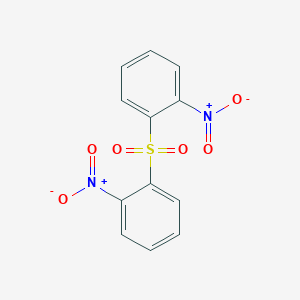

Bis(2-nitrophenyl)sulfone, also known as Bis (o-nitrophenyl) Sulfone or 1,1’-Sulfonylbis [2-nitrobenzene], is a chemical compound with the molecular formula C12H8N2O6S . It has an average mass of 308.267 Da and a monoisotopic mass of 308.010315 Da .

Molecular Structure Analysis

Bis(2-nitrophenyl)sulfone adopts a distorted tetrahedral conformation with a large O–S–O angle, four medium C–S–O angles, and a smaller C–S–C angle . The S = O distances in these compounds range from 1.392 to 1.463 Å and S–C bond distances range from 1.743 to 1.790 Å .Physical And Chemical Properties Analysis

Bis(2-nitrophenyl)sulfone has a density of 1.5±0.1 g/cm3, a boiling point of 542.7±35.0 °C at 760 mmHg, and a flash point of 282.0±25.9 °C . It has 8 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 2.70, and its ACD/LogD (pH 5.5 and 7.4) is 2.35 .科学的研究の応用

Synthesis of Sulfones

Bis(2-nitrophenyl)sulfone: is a valuable intermediate in the synthesis of sulfones, which are pivotal in organic chemistry. Sulfones serve as versatile intermediates for constructing biologically active molecules or functional materials. They can act as electron-withdrawing substituents in Michael acceptors or as leaving groups to produce sulfinates .

Medicinal Chemistry

In medicinal chemistry, sulfones, including Bis(2-nitrophenyl)sulfone , are employed to create compounds with potential therapeutic effects. The sulfone group’s ability to stabilize adjacent carbanions makes it a significant moiety in drug design and synthesis .

Polymer Science

Bis(2-nitrophenyl)sulfone: is used in the field of polymer science, particularly in the synthesis of aromatic polysulfones. These polymers exhibit high thermal resistance and strength, making them suitable for high-performance applications such as in electronics, aviation, and robotics .

Agrochemicals

The sulfone group’s reactivity modulation properties make Bis(2-nitrophenyl)sulfone a candidate for developing agrochemicals. It can be used to synthesize compounds that protect crops from pests and diseases while being safe for the environment .

Regulatory Compliance

Bis(2-nitrophenyl)sulfone: is also used in regulatory processes, such as the Abbreviated New Drug Application (ANDA) filing to the FDA. It aids in the toxicity study of drug formulations, ensuring compliance with health regulations .

将来の方向性

作用機序

Target of Action

Bis(2-nitrophenyl)sulfone is a chemical compound with the molecular formula C12H8N2O6S Sulfones, in general, are known to be versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials .

Mode of Action

Sulfones are known to function as activating, electron-withdrawing substituents in michael acceptors or as good leaving groups producing a sulfinate anion . This reactivity often facilitates the removal of the sulfone moiety after the desired transformation .

Biochemical Pathways

Sulfones are known to be involved in various transformations in organic synthesis, including the ramberg–bäcklund reaction of α-halo sulfones and the julia–lythgoe olefination .

Result of Action

It’s known that sulfones can be employed as a temporary modulator of chemical reactivity , which could potentially lead to various molecular and cellular effects depending on the specific context.

特性

IUPAC Name |

1-nitro-2-(2-nitrophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZVFZOUXUNSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327122 | |

| Record name | Bis(2-nitrophenyl)sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649655 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Bis(2-nitrophenyl)sulfone | |

CAS RN |

14665-52-2 | |

| Record name | Bis(2-nitrophenyl)sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione](/img/structure/B108603.png)